4-(Hydroxymethyl)-2-methylbenzoic acid

Organic Synthesis Medicinal Chemistry Building Block

Limited access to benzoic acid scaffolds with orthogonal handles often hinders heterocycle library synthesis and anticancer SAR exploration. 4-(Hydroxymethyl)-2-methylbenzoic acid (CAS 861555-67-1) solves this with dual -COOH and benzylic -CH2OH groups, enabling parallel derivatization without protecting group interconversion. • -COOH: direct hydrazide, amide, ester formation • -CH2OH: oxidation to aldehyde/acid, halide for cross-coupling • LogP -1.688 for aqueous compatibility • Anticancer SAR scaffold (IC50 10.6-18.4 μM) • ≥95% purity, solid, ambient shipping.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 861555-67-1
Cat. No. B3289860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-2-methylbenzoic acid
CAS861555-67-1
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CO)C(=O)O
InChIInChI=1S/C9H10O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
InChIKeyGAXTYDGCLIEMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)-2-methylbenzoic Acid: Structure and Properties


4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 861555-67-1, molecular formula C9H10O3, molecular weight 166.17 g/mol) is a benzoic acid derivative bearing a hydroxymethyl (-CH2OH) substituent at the 4-position and a methyl (-CH3) group at the 2-position of the aromatic ring . This substitution pattern is less common in the benzoic acid space and provides distinct chemical reactivity, particularly at the benzylic alcohol site . The compound has a predicted logP of approximately -1.688 [1] and is typically supplied as a solid with a minimum purity of 95%, with analytical QC reports (NMR, HPLC, GC) available from commercial suppliers .

Why 4-(Hydroxymethyl)-2-methylbenzoic Acid Cannot Be Substituted


The substitution pattern of 4-(hydroxymethyl)-2-methylbenzoic acid is critical to its reactivity and utility. The presence of a methyl group at the 2-position introduces steric hindrance that alters the acid strength and electrophilic aromatic substitution (EAS) directing effects compared to unsubstituted 4-(hydroxymethyl)benzoic acid or 4-hydroxy-2-methylbenzoic acid . The hydroxymethyl group at the 4-position provides a benzylic alcohol handle for further functionalization (e.g., oxidation to aldehyde/carboxylic acid, conversion to halide, esterification) that is absent in 2-methylbenzoic acid or 4-hydroxy-2-methylbenzoic acid . Substituting with the methyl ester derivative (methyl 4-(hydroxymethyl)-2-methylbenzoate) changes the compound's solubility profile and precludes direct coupling reactions that require a free carboxylic acid . These structural distinctions mean that in a synthesis or assay, a generic benzoic acid analog will not recapitulate the same reactivity, binding, or physicochemical properties—a fact that underpins the quantitative differentiation data presented below.

4-(Hydroxymethyl)-2-methylbenzoic Acid: Quantitative Comparison vs. Analogs


Hydroxymethyl vs. Phenolic OH: Functional Group Distinction

The key structural differentiator is the presence of a hydroxymethyl (-CH2OH) group at the 4-position versus a hydroxyl (-OH) group in the common analog 4-hydroxy-2-methylbenzoic acid (CAS 578-39-2). This difference in oxidation state and leaving group ability fundamentally alters the chemistry that can be performed. The target compound's benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a benzyl halide for nucleophilic substitution, whereas the phenol of the analog is primarily reactive toward O-alkylation or esterification . This distinction is critical in multi-step synthesis of complex molecules, where the hydroxymethyl handle provides a divergent path not accessible from the phenol analog.

Organic Synthesis Medicinal Chemistry Building Block

Antitumor Activity of 2-Hydroxymethylphenol Derivatives

While direct IC50 data for 4-(hydroxymethyl)-2-methylbenzoic acid itself are not available, a study on 5-substituted-2-(hydroxymethyl)phenol derivatives (closely related scaffold with hydroxymethyl and methyl substitution) provides quantitative activity data that benchmarks the potential of this chemotype. The synthesized derivatives exhibited significant inhibitory effects on HeLa cervical cancer cells with IC50 values of 18.4 μM and 10.6 μM, respectively, while showing no significant toxicity to normal HUCEC cells [1]. This demonstrates that the hydroxymethylphenol core, when appropriately substituted, can yield selective anticancer activity. 4-(Hydroxymethyl)-2-methylbenzoic acid retains this core but with a carboxylic acid group (instead of phenol) at the 1-position, making it a valuable intermediate for generating libraries of analogs for structure-activity relationship (SAR) studies in anticancer drug discovery.

Anticancer Cytotoxicity MTT Assay

Purity and QC: Analytical Documentation

Commercial suppliers specify a minimum purity of 95% for 4-(hydroxymethyl)-2-methylbenzoic acid and provide batch-specific quality control (QC) reports including NMR, HPLC, and GC data . In contrast, the common analog 4-hydroxy-2-methylbenzoic acid is available at a higher purity grade (≥98.0% by GC) from major chemical suppliers . The availability of multi-modal QC documentation (NMR, HPLC, GC) for the target compound is a critical differentiator for procurement decisions, as it provides orthogonal verification of identity and purity, reducing the risk of misidentification or contamination in research applications.

Quality Control Analytical Chemistry Procurement

LogP Comparison: Target vs. 4-Hydroxy Analog

Lipophilicity, as measured by logP, influences solubility, membrane permeability, and formulation behavior. The calculated logP for 4-(hydroxymethyl)-2-methylbenzoic acid is -1.688 [1], indicating high hydrophilicity. In contrast, the logP for the analog 4-hydroxy-2-methylbenzoic acid is reported as 1.3988 [2]. The difference of approximately 3.1 logP units suggests that the target compound is over 1000-fold more hydrophilic than its 4-hydroxy analog. This substantial difference can impact aqueous solubility, chromatographic behavior (HPLC retention time), and suitability for biological assays requiring specific lipophilicity ranges.

Physicochemical Properties Lipophilicity Drug Design

Electrochemical Oxidation on Gold Electrodes

4-(Hydroxymethyl)-2-methylbenzoic acid has been specifically studied as a model compound for plasmon-enhanced electrochemical oxidation on gold nanoparticle electrodes. The study demonstrated that the electrochemical oxidation of 4-HMBA on Au nanoparticles yielded improved current responses, which is a key performance metric for sensor sensitivity . In contrast, the electrochemical behavior of 4-hydroxy-2-methylbenzoic acid on gold electrodes is not similarly characterized in the literature. This established electrochemical reactivity makes 4-(Hydroxymethyl)-2-methylbenzoic acid a valuable tool for developing and calibrating new electrochemical sensors, a niche application not accessible with the 4-hydroxy analog.

Electrochemistry Sensor Development Surface Chemistry

4-(Hydroxymethyl)-2-methylbenzoic Acid: Application Scenarios


Synthetic Intermediate for Anticancer Agents

The quantitative cytotoxicity data for 5-substituted-2-(hydroxymethyl)phenol derivatives (IC50 = 10.6–18.4 μM against HeLa cells) [1] establishes the anticancer potential of this scaffold. 4-(Hydroxymethyl)-2-methylbenzoic acid serves as a key building block for synthesizing libraries of such derivatives due to its pre-installed hydroxymethyl group and modifiable carboxylic acid handle. The carboxylic acid can be reduced to the phenol, or derivatized into amides/esters for SAR exploration.

Model Compound for Electrochemical Sensors

The demonstrated plasmon-enhanced electrochemical oxidation of 4-(hydroxymethyl)-2-methylbenzoic acid on gold nanoparticle electrodes makes this compound a suitable model analyte for developing and calibrating new electrochemical sensors. Researchers can use this compound to optimize electrode materials, validate sensor sensitivity, and establish baseline current responses before moving to more complex analytes.

Building Block for Oxadiazole Synthesis

The synthesis of 1,3,4-oxadiazole derivatives from 4-(hydroxymethyl)-2-methylbenzoic acid, one of which exhibited a 38.76% inhibition rate against lymph node cells in an immunosuppression assay , demonstrates the utility of this compound in constructing biologically active heterocycles. The carboxylic acid group provides a convenient handle for hydrazide formation, a key step in oxadiazole synthesis.

Hydrophilic Building Block for Aqueous Reactions

With a calculated logP of -1.688 [2], 4-(hydroxymethyl)-2-methylbenzoic acid is substantially more hydrophilic than many benzoic acid analogs (e.g., 4-hydroxy-2-methylbenzoic acid logP ≈ 1.4). This property makes it particularly suitable for synthetic transformations in aqueous or polar solvent systems, and for preparing drug candidates with improved aqueous solubility profiles. The combination of a free carboxylic acid and a benzylic alcohol further enhances water compatibility.

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